N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide

Benzimidazole Structure-Activity Relationship LSD1 Inhibition

N-(1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide (CAS 850921-92-5) is a synthetic small molecule belonging to the benzimidazole chemical class, with the molecular formula C21H23N3O3 and a molecular weight of 365.4 g/mol. Benzimidazole derivatives are extensively investigated in medicinal chemistry due to their ability to interact with diverse biological targets, including enzymes, receptors, and nucleic acids.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 850921-92-5
Cat. No. B2904144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide
CAS850921-92-5
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H23N3O3/c1-5-12-24-17-9-7-6-8-16(17)23-20(24)14(2)22-21(25)15-10-11-18(26-3)19(13-15)27-4/h5-11,13-14H,1,12H2,2-4H3,(H,22,25)
InChIKeyYXDBITPMJHLGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide (CAS 850921-92-5): Structural Identity and Procurement Baseline


N-(1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide (CAS 850921-92-5) is a synthetic small molecule belonging to the benzimidazole chemical class, with the molecular formula C21H23N3O3 and a molecular weight of 365.4 g/mol . Benzimidazole derivatives are extensively investigated in medicinal chemistry due to their ability to interact with diverse biological targets, including enzymes, receptors, and nucleic acids [1]. This compound features a distinctive 1-allyl substitution on the benzimidazole core and a 3,4-dimethoxybenzamide moiety—structural features that can significantly influence target binding affinity, metabolic stability, and physicochemical properties compared to other benzimidazole congeners.

Why Generic Benzimidazole Substitution Cannot Replace N-(1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide in Scientific Workflows


Benzimidazole derivatives are not functionally interchangeable. Even minor structural modifications—such as the N1-allyl versus N1-H, N1-methyl, or N1-benzyl substitution, or variations in the benzamide ring methoxy pattern (3,4- vs. 2,4- or 3,5-dimethoxy)—can produce large shifts in target selectivity, potency, metabolic stability, and solubility [1][2]. For instance, N1-allyl substitution introduces a π-system and a potential site for cytochrome P450-mediated metabolism that is absent in N1-H or N1-alkyl analogs, altering both pharmacokinetic behavior and off-target profiles [3]. The quantitative evidence below demonstrates why this specific compound warrants distinct consideration in procurement and experimental design.

Quantitative Differentiation Evidence for N-(1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide (CAS 850921-92-5)


N1-Allyl Substitution Enhances Predicted Target-Binding Complementarity vs. N1-H Benzimidazole Analogs

In closely related substituted-1H-benzo[d]imidazole series evaluated as lysine-specific demethylase 1 (LSD1) inhibitors, compounds bearing an N1-allyl group demonstrated consistent target engagement, whereas the corresponding N1-H analogs showed substantially reduced or absent inhibitory activity in the same assay platform [1]. The 3,4-dimethoxybenzamide moiety present in the target compound has been independently associated with enhanced enzyme inhibition compared to unsubstituted benzamide or 2,4-dimethoxy variants [1][2].

Benzimidazole Structure-Activity Relationship LSD1 Inhibition

3,4-Dimethoxybenzamide Moiety Confers Superior Solubility and Bioavailability Potential vs. Non-Methoxylated Benzamide Analogs

Multiple benzimidazole-derivative characterization studies have demonstrated that the presence of methoxy substituents on the benzamide phenyl ring significantly enhances solubility in organic solvents such as DMSO and dichloromethane. Compounds bearing the 3,4-dimethoxybenzamide group are reported to be soluble in organic solvents (e.g., DMSO, dichloromethane) but poorly soluble in water, whereas non-methoxylated benzamide analogs exhibit further reduced solubility even in organic media . The methoxy groups also contribute to enhanced bioavailability potential by modulating lipophilicity within a therapeutically compatible range .

Benzimidazole Solubility Dimethoxybenzamide

N1-Allyl Substituent Introduces a Distinct Metabolic Liability vs. N1-Alkyl Analogs, Enabling Metabolic Stability Profiling Studies

The N1-allyl group contains a terminal olefin that can undergo cytochrome P450 (CYP)-mediated epoxidation and subsequent metabolism—a metabolic pathway absent in N1-methyl, N1-ethyl, or N1-propyl analogs [1]. In structure-metabolism relationship studies of benzimidazole derivatives, allyl-substituted compounds exhibited distinct metabolic profiles compared to their saturated alkyl counterparts, with differential rates of microsomal degradation [1]. This makes the target compound uniquely suited as a probe for CYP-mediated allyl metabolism studies and as a comparator for assessing the metabolic stability contribution of N1-substituents in benzimidazole series.

Benzimidazole Metabolic Stability Allyl Group

Optimal Application Scenarios for Procuring N-(1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide (CAS 850921-92-5)


LSD1 Inhibitor Screening and Epigenetic Probe Development

Based on its structural alignment with the substituted-1H-benzo[d]imidazole LSD1 inhibitor pharmacophore disclosed in patent families [1], this compound is a strong candidate for inclusion in LSD1-focused screening libraries. Its N1-allyl and 3,4-dimethoxybenzamide groups match the key structural determinants for LSD1 engagement, making it suitable as a starting point for hit validation, mechanism-of-action studies in epigenetic regulation, and exploration of LSD1 inhibition in oncology models.

Metabolic Stability Structure-Activity Relationship (SAR) Studies

The N1-allyl substituent introduces a unique CYP-mediated metabolic soft spot (terminal olefin epoxidation) not present in N1-alkyl analogs [2]. This compound serves as a valuable tool compound for benchmarking the metabolic stability contribution of N1-substituents in benzimidazole series. Researchers can compare its intrinsic clearance in human liver microsome (HLM) or hepatocyte assays against matched N1-methyl, N1-ethyl, or N1-H analogs to quantify the metabolic penalty or advantage of allyl substitution.

Solubility-Optimized Benzimidazole Library Design

The 3,4-dimethoxybenzamide moiety is documented across multiple benzimidazole characterization sources to enhance organic solvent solubility compared to non-methoxylated benzamides . This compound is therefore suitable for building solubility-optimized benzimidazole libraries, particularly for assays requiring DMSO stock solutions at high concentrations (e.g., 10–100 mM) where poor solubility of unsubstituted benzamide analogs frequently causes precipitation and assay failure.

Negative Control Exclusion for N1-Allyl Pharmacophore Validation

Given the evidence from LSD1 inhibitor patents that N1-H analogs lose target engagement within this chemotype [1], procurement of N-(1-(1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide (the N1-H analog) as a presumed 'similar' compound would predictably generate false negatives in target-based assays. The target compound, with its intact N1-allyl group, is the appropriate active representative of this scaffold for pharmacophore validation studies.

Quote Request

Request a Quote for N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.